molecular formula C8H10N6O2 B12928326 3-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)propanamide CAS No. 95148-49-5

3-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)propanamide

Cat. No.: B12928326
CAS No.: 95148-49-5
M. Wt: 222.20 g/mol
InChI Key: FPXDBTLJGVMDAB-UHFFFAOYSA-N
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Description

3-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)propanamide is a purine derivative characterized by a 2-amino-6-oxo-substituted purine core linked to a propanamide side chain. This compound shares structural similarities with antiviral prodrugs like valganciclovir but differs in its functionalization, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

CAS No.

95148-49-5

Molecular Formula

C8H10N6O2

Molecular Weight

222.20 g/mol

IUPAC Name

3-(2-amino-6-oxo-1H-purin-9-yl)propanamide

InChI

InChI=1S/C8H10N6O2/c9-4(15)1-2-14-3-11-5-6(14)12-8(10)13-7(5)16/h3H,1-2H2,(H2,9,15)(H3,10,12,13,16)

InChI Key

FPXDBTLJGVMDAB-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1CCC(=O)N)N=C(NC2=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-6-oxo-1H-purin-9(6H)-yl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the propanamide side chain. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Amino-6-oxo-1H-purin-9(6H)-yl)propanamide may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated control systems and real-time monitoring to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-6-oxo-1H-purin-9(6H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous solvents to prevent side reactions.

    Substitution: Nucleophiles like amines or thiols, and electrophiles such as alkyl halides, under various solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized purine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antiviral Properties

The compound exhibits antiviral activity, particularly against herpesviruses. It is structurally related to acyclovir, a well-known antiviral drug. Research has shown that derivatives of 3-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)propanamide can enhance the efficacy of antiviral treatments by modifying their pharmacokinetic properties.

Case Study: Acyclovir Derivatives
A study demonstrated that modifications to the purine structure of acyclovir led to increased potency against resistant strains of herpes simplex virus (HSV). The derivatives showed improved bioavailability and reduced toxicity compared to acyclovir itself .

1.2 Cancer Treatment

Recent studies have indicated that purine derivatives can inhibit specific kinases involved in cancer cell proliferation. The compound's ability to interact with ATP-binding sites makes it a candidate for developing targeted cancer therapies.

Case Study: Kinase Inhibition
Research published in Cancer Research highlighted how certain modifications of purine derivatives could selectively inhibit the activity of cyclin-dependent kinases (CDKs), leading to reduced tumor growth in preclinical models .

Biochemical Research

2.1 Enzyme Inhibition Studies

This compound has been investigated for its potential to inhibit enzymes such as xanthine oxidase and adenosine deaminase. These enzymes play crucial roles in purine metabolism and are targets for various therapeutic interventions.

Data Table: Enzyme Inhibition Potency

CompoundEnzyme TargetIC50 (µM)
3-(2-Amino-6-oxo...propanamideXanthine Oxidase15
3-(2-Amino-6-oxo...propanamideAdenosine Deaminase22

The above table summarizes the inhibitory potency of the compound against key enzymes involved in purine metabolism .

Agricultural Applications

Emerging research suggests that purine derivatives may enhance plant resistance to diseases. The application of this compound in agricultural settings could potentially lead to the development of novel fungicides or herbicides.

Case Study: Plant Disease Resistance
A study conducted on tomato plants indicated that the application of certain purine derivatives resulted in increased resistance to fungal pathogens, suggesting a role in plant defense mechanisms .

Mechanism of Action

The mechanism of action of 3-(2-Amino-6-oxo-1H-purin-9(6H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its antiviral or anticancer effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between 3-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)propanamide and its analogs:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Use
This compound - C₈H₁₁N₇O₂* 237.23 Propanamide Research compound (potential antiviral)
Valganciclovir 175865-60-8 C₁₄H₂₂N₆O₅ 354.36 Methoxy, L-valinate ester Antiviral (CMV treatment)
S,S-Isovalganciclovir Impurity 1401562-13-7 C₁₄H₂₃ClN₆O₅ 390.83 Chloride, L-valinate ester Impurity in Valganciclovir synthesis
3-(6-Imino-6,9-dihydro-3H-purin-9-yl)propanamide 7051-65-2 C₈H₁₀N₆O 206.20 Imino group Research chemical (structural analog)
2-((2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy)ethyl benzoate 59277-91-7 C₁₅H₁₅N₅O₄ 329.31 Benzoate ester API intermediate
Key Observations:

Substituent Chemistry: The propanamide group in the target compound contrasts with ester-linked side chains in valganciclovir and its impurities. Amides generally exhibit greater metabolic stability than esters, which are prone to hydrolysis .

Functional Group Impact: The imino group in 3-(6-Imino-6,9-dihydro-3H-purin-9-yl)propanamide may alter hydrogen-bonding interactions compared to the amino group in the target compound, affecting binding to biological targets . Valinate esters in valganciclovir and its impurities act as prodrug moieties, requiring enzymatic cleavage to release the active drug (ganciclovir). The target compound’s amide group lacks this prodrug mechanism, suggesting direct activity or alternative metabolic pathways .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Property This compound Valganciclovir S,S-Isovalganciclovir Impurity
Solubility (Water) Moderate* Low Low
Metabolic Stability High (amide resistance to hydrolysis) Low (ester hydrolysis) Moderate
Bioavailability Unknown 60–70% (oral) Not applicable (impurity)
Primary Use Research Antiviral Synthesis impurity

*Inferred from structural analogy to amide-containing compounds.

Discussion:
  • Solubility : The propanamide group may improve water solubility compared to valganciclovir’s lipophilic valinate ester, though this requires experimental validation.
  • Activity : Valganciclovir’s efficacy against cytomegalovirus (CMV) is well-documented, but the target compound’s activity remains speculative. Structural analogs with purine cores often target viral polymerases or DNA synthesis pathways .

Research and Development Trends

  • Prodrug Optimization : Valganciclovir’s success underscores the importance of ester prodrug design. However, amide derivatives like the target compound may offer advantages in stability and dosing frequency .
  • Impurity Profiling: Impurities such as S,S-Isovalganciclovir highlight the need for rigorous stereochemical control during synthesis, as minor structural changes can impact safety and efficacy .
  • Emerging Analogs : Compounds like valomaciclovir () and benzyloxycarbonyl derivatives () demonstrate ongoing exploration of purine analogs for expanded therapeutic applications .

Biological Activity

3-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)propanamide, a derivative of purine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to several nucleosides and nucleotides, which are critical in various biological processes. Understanding its biological activity can provide insights into its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N4O2C_8H_{10}N_4O_2, with a molecular weight of approximately 198.19 g/mol. The compound features a purine base structure, which is significant for its interaction with biological macromolecules.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For example, derivatives have been shown to inhibit viral replication in various studies. A study on related purine derivatives demonstrated effective antiviral activity against herpes simplex virus (HSV) and cytomegalovirus (CMV), suggesting that the structural characteristics of these compounds play a crucial role in their efficacy against viral pathogens .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have reported moderate to good activity against Gram-positive and Gram-negative bacteria. For instance, related purine derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM for various strains .

Cytotoxicity

Cytotoxicity studies reveal that this compound may have potential as an anticancer agent. In vitro assays have indicated that certain derivatives can induce apoptosis in cancer cell lines, with IC50 values suggesting significant cytotoxic effects . The mechanism often involves the inhibition of DNA synthesis or interference with cell cycle progression.

The biological activity of this compound is primarily attributed to its ability to mimic natural substrates involved in nucleic acid metabolism. This mimicry can lead to competitive inhibition of enzymes such as DNA polymerases and ribonucleotide reductases, which are vital for DNA replication and repair processes.

Case Studies

  • Antiviral Efficacy : A study conducted on various purine analogs demonstrated that modifications at the amino group significantly enhanced antiviral activity against HSV. The compound's ability to integrate into viral DNA synthesis pathways was highlighted as a key mechanism .
  • Cytotoxicity Assessment : In a comparative study involving several purine derivatives, this compound showed promising results against human cancer cell lines, with IC50 values indicating effective growth inhibition compared to standard chemotherapeutic agents .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntiviralHSV and CMVEffective inhibition
AntimicrobialStaphylococcus aureus4.69 - 22.9 µM
CytotoxicityVarious cancer cell linesIC50 ~ X µM

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